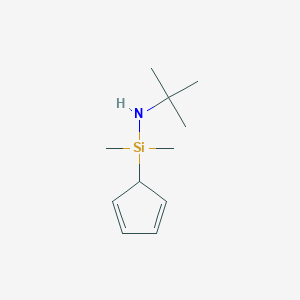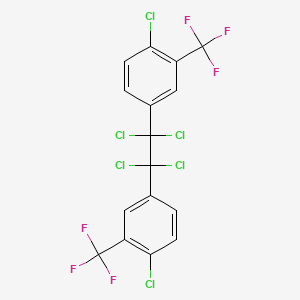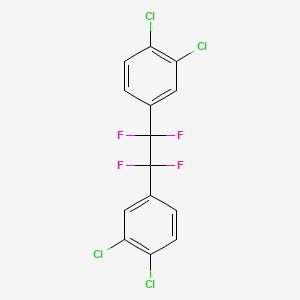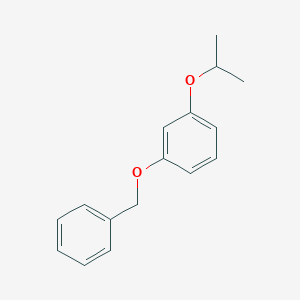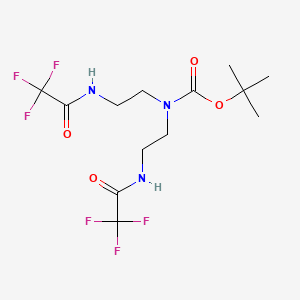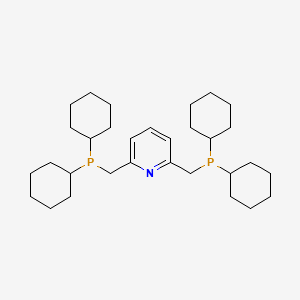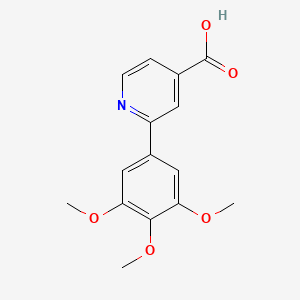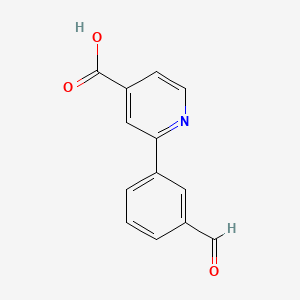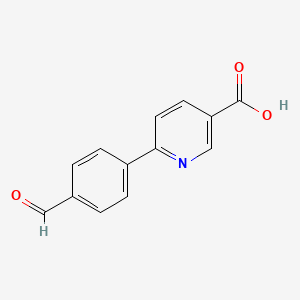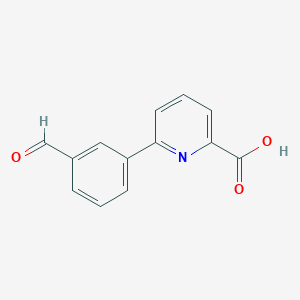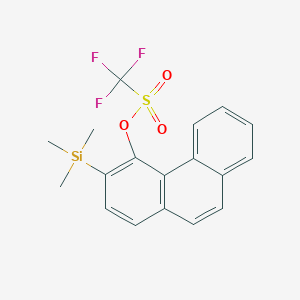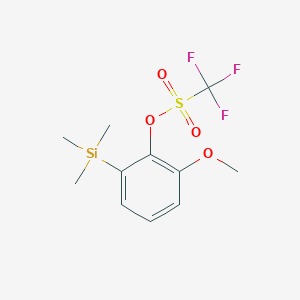
2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
Overview
Description
2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate: is a versatile chemical compound widely used in scientific research. It exhibits unique properties that make it valuable for various applications, including organic synthesis, catalysis, and material science. The compound’s molecular formula is C11H15F3O4SSi, and it has a molecular weight of 328.38 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions are generally mild, often carried out at room temperature with simple fluoride treatment .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory settings. The process involves the use of readily available starting materials and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate undergoes various types of reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions.
Elimination Reactions: The compound can generate benzyne intermediates under mild conditions, which can further participate in various reactions.
Common Reagents and Conditions:
Fluoride Sources: Simple fluoride treatments, such as cesium fluoride in acetonitrile, are commonly used to generate benzyne intermediates.
Solvents: Acetonitrile, toluene, and other polar solvents are often used in these reactions.
Major Products Formed:
Benzyne Intermediates: These highly reactive intermediates can form carbon-carbon bonds with various other molecules.
Phenoxathiin-Dioxide: A product formed through a novel transformation involving the compound.
Scientific Research Applications
2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is used in a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable reagent for generating benzyne intermediates, enabling the formation of complex polycyclic arenes and heteroatom arylation.
Catalysis: The compound’s electrophilic nature makes it useful in various catalytic processes.
Material Science: It is employed in the functionalization of heteroarenes and benzannulated heterocycles, contributing to the development of advanced materials.
Mechanism of Action
The primary mechanism of action for 2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate involves the generation of benzyne intermediates under mild conditions. The trifluoromethanesulfonate group acts as a leaving group, and the trimethylsilyl group is removed by fluoride treatment, resulting in the formation of the reactive benzyne intermediate . This intermediate can then participate in various reactions, forming new carbon-carbon bonds and other products .
Comparison with Similar Compounds
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Comparison: 2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in generating benzyne intermediates under mild conditions, making it a valuable reagent in aryne chemistry .
Properties
IUPAC Name |
(2-methoxy-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(20(2,3)4)10(8)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORPFFMUOIUVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O4SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


